

An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Limocitrin*

Cat. No.: *B1675400*

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Introduction

Limocitrin is a naturally occurring flavonoid, specifically classified as a flavonol, a class of compounds known for their significant antioxidant properties.[1] It is found in various plants, notably in the peels of citrus fruits like lemons and oranges, as well as in the herbs of *Sedum sarmentosum* Bunge and the buds of *P. acerifolia* and *P. orientalis*. [2][3][4] As a bioactive compound, **limocitrin** has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. [3][5][6] This document provides a comprehensive technical overview of **limocitrin**, detailing its chemical structure, physicochemical properties, known biological functions, and relevant experimental methodologies.

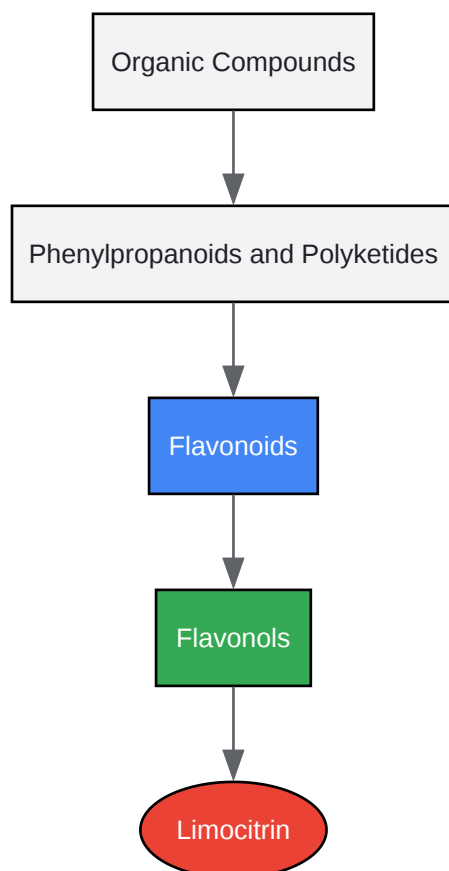
Chemical Identity and Structure

Limocitrin, also known by synonyms such as Sedoflorigenin and gossypetin 3',8-dimethyl ether, is structurally characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions. [1][5][7] Its formal chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one. [7]

Table 1: Chemical Identifiers of **Limocitrin**

Identifier	Value	Source
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one	[1] [7]
CAS Number	489-33-8	[2] [3] [5] [7]
Molecular Formula	C ₁₇ H ₁₄ O ₈	[2] [3] [5] [7]
Synonyms	Sedoflorigenin, gossypetin 3',8-dimethyl ether, 4',5,7-trihydroxy-3',8-dimethoxyflavonol	[1] [5] [7]

| Chemical Class | Flavonoid, Flavonol, Hydroxyflavan [[1](#)][\[3\]](#)[\[5\]](#)[\[7\]](#) |



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Caption: Chemical classification hierarchy of **Limocitrin**.

Physicochemical Properties

Limocitrin presents as a yellow, crystalline powder.^{[2][3]} It is soluble in various organic solvents, including DMSO, acetone, chloroform, and ethanol, but is only slightly soluble in water.^{[2][3]} A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of **Limocitrin**

Property	Value	Source
Molecular Weight	346.29 g/mol	[3] [5]
Appearance	Yellow powder	[2] [3]
Melting Point	271-275 °C	[3] [5] [8]
Boiling Point	621.2 ± 55.0 °C (Predicted)	[3] [5] [8]
Density	1.591 ± 0.06 g/cm ³ (Predicted)	[3] [5] [8]
Water Solubility	275.7 mg/L at 25 °C (Estimated)	[9]
pKa	6.63 ± 0.40 (Predicted)	[3] [5] [8]
logP (o/w)	1.020 (Estimated)	[5] [8]

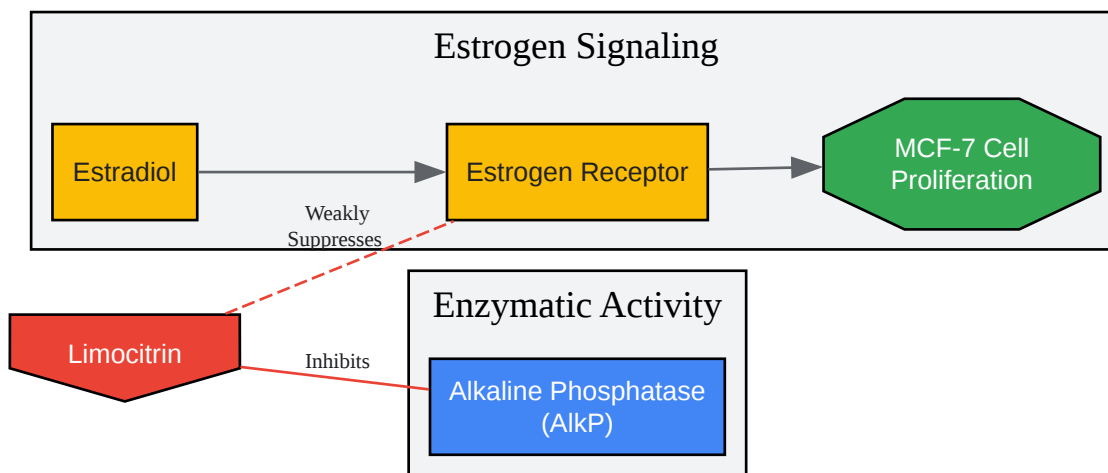
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol |[\[2\]](#) |

Biological Activities and Mechanism of Action

Limocitrin is recognized as a bioactive compound with potential applications in treating a range of conditions, including cancer, infections, and metabolic syndrome.^[5] Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory effects.^{[3][6]}

In cancer research, **limocitrin** has been shown to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells.^[4] This suggests a potential interaction with the

estrogen signaling pathway. Furthermore, it has been identified as an inhibitor of Alkaline Phosphatase (AlkP), although its effect on estradiol-induced AlkP expression was marginal.[4]



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Caption: Postulated mechanisms of action for **Limocitrin**.

Experimental Protocols

The isolation, purification, and analysis of **limocitrin** involve standard phytochemical techniques. Detailed methodologies cited in the literature are summarized below.

4.1 Extraction from Natural Sources (General Method)

A common method for obtaining **limocitrin** involves solvent extraction from plant material, such as lemon peel.[3][6]

- Preparation: The source material (e.g., lemon peel) is first crushed and ground to increase the surface area for extraction.[3][6]
- Extraction: The prepared material is soaked in an appropriate solvent, such as ethanol.[3][6]
- Filtration & Concentration: The resulting mixture is filtered to remove solid debris, and the filtrate is concentrated under reduced pressure to yield a crude extract containing **limocitrin**. [3][6]

- Purification: Further purification of the crude extract is typically achieved through chromatographic techniques.[\[2\]](#)

4.2 Chromatographic Fractionation and Analysis (HPLC)

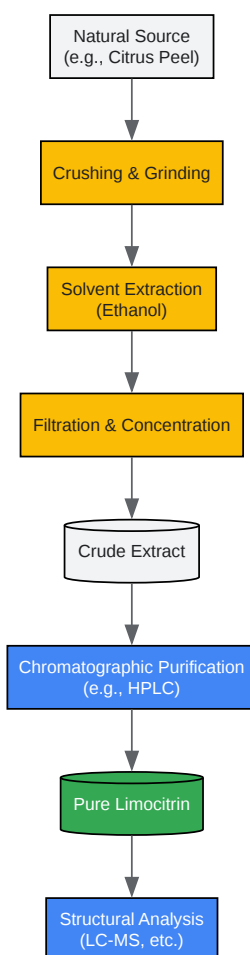
High-Performance Liquid Chromatography (HPLC) is a validated method for the separation and quantification of **limocitrin** from complex mixtures.[\[2\]](#)

- Column: C18 fused-core column.[\[2\]](#)
- Mobile Phase: Acetonitrile-tetrahydrofuran gradient elution.[\[2\]](#)
- Flow Rate: 1 mL/min.[\[2\]](#)
- Temperature: 30°C.[\[2\]](#)
- Detection: UV spectrophotometric detection at 370 nm for flavonols.[\[2\]](#)
- Outcome: This method achieves high resolution of **limocitrin** from other flavonoids within approximately 30 minutes.[\[2\]](#)

4.3 Mass Spectrometry Analysis (LC-ESI-QTOF)

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is used for structural confirmation.

- Instrumentation: Agilent 1200 RRLC paired with an Agilent 6520 QTOF.[\[7\]](#)
- Column: Agilent SB-Aq (2.1x50mm, 1.8 micron).[\[7\]](#)
- Ionization Mode: Positive (ESI+).[\[7\]](#)
- Observed m/z: A precursor m/z of 347.0762 corresponding to the $[M+H]^+$ adduct is typically observed.[\[7\]](#)



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Caption: General experimental workflow for **limocitrin** isolation and analysis.

Conclusion

Limocitrin is a well-characterized flavonol with defined chemical and physical properties. Its presence in common botanical sources and its demonstrated biological activities, particularly its antioxidant, anti-inflammatory, and anti-proliferative potential, make it a compound of significant interest for further research and development. The established protocols for its extraction and analysis provide a solid foundation for future investigations into its pharmacological applications and mechanisms of action.

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